N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylpropyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUQDDTXCTFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Phenylpropyl)-1H-1,2,3-Triazole-5-Carboxylic Acid
A propargylamide derivative (e.g., propiolamide) reacts with 2-phenylpropyl azide under Cu(I) catalysis. Typical conditions include CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and a tert-butanol/water (1:1) solvent system at 25°C for 12–24 hours. The reaction proceeds via a stepwise mechanism, with copper acetylide formation followed by azide cycloaddition, yielding the triazole core with a carboxylic acid group at C5.
Amide Coupling with 2-Phenylpropylamine
The carboxylic acid intermediate undergoes activation using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 2-Phenylpropylamine is introduced in stoichiometric excess (1.2 equiv) to drive the reaction to completion. Purification via silica gel chromatography typically affords the final product in 72–85% yield.
Multicomponent One-Pot Synthesis
Inspired by advancements in triazolopyrimidine synthesis, this approach condenses aldehyde, nitrile, and amine precursors into a single reaction vessel. For example:
Reaction Mechanism
- Knoevenagel Condensation : An aromatic aldehyde (e.g., benzaldehyde) reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
- Michael Addition : 2-Phenylpropylamine attacks the electrophilic β-carbon, generating an intermediate that undergoes intramolecular cyclization.
- Oxidative Aromatization : Atmospheric oxygen or MnO₂ facilitates dehydrogenation, yielding the triazole carboxamide.
This method avoids isolation of intermediates, reducing purification steps and improving overall efficiency (65–78% yield). However, regiochemical control remains challenging compared to CuAAC.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₃H₁₆N₄O ([M+H]⁺): 261.1345; Found: 261.1348.
Challenges and Limitations
- Regioselectivity : Non-CuAAC methods often produce regioisomeric mixtures, complicating purification.
- Stability : The carboxamide group may hydrolyze under acidic or basic conditions, necessitating neutral workup protocols.
- Scalability : Multicomponent reactions require precise stoichiometric control to prevent side-product formation.
Scientific Research Applications
N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky substituents (e.g., 4-methoxybenzyl in 10 ) increase molecular weight and melting points due to enhanced crystallinity and intermolecular interactions .
- Electron-Withdrawing Groups : Compounds like 19a (trifluoromethylphenyl) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .
- Flexibility vs.
Comparison of Methods :
- SI65 : Synthesized via hydrolysis of methyl ester (SI63) followed by coupling with N,N-diethyl-p-phenylenediamine. Yield and purity depend on LiOH·H₂O stoichiometry.
- 9 : Uses flash chromatography for purification (petroleum ether/ethyl acetate 8:2), achieving 92% yield due to optimized solvent systems.
Physicochemical Properties
- Solubility : Lipophilic substituents (e.g., 2-phenylpropyl) reduce aqueous solubility but enhance membrane permeability. Polar groups (e.g., hydroxyl in 10 ) improve solubility.
- Thermal Stability : Higher melting points correlate with aromatic substituents (e.g., 10 at 239–241°C vs. SI65 at 173–175°C ).
Biological Activity
N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to the triazole class of compounds, which are known for their pharmacological properties. The synthesis typically involves the reaction of 2-phenylpropylamine with 1H-1,2,3-triazole derivatives through methodologies like click chemistry. This method enhances the efficiency and yield of the desired compound .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Xanthine Oxidase Inhibition : Some derivatives of triazoles have shown potential as xanthine oxidase inhibitors. This enzyme plays a crucial role in purine metabolism and its inhibition can lead to reduced uric acid levels, making it relevant for conditions like gout .
- Carbonic Anhydrase Inhibition : Research indicates that triazole derivatives exhibit moderate inhibition against carbonic anhydrase II. This enzyme is involved in maintaining acid-base balance and facilitating gas exchange in tissues . The presence of polar groups in the triazole structure enhances binding affinity to the active site.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that related triazole compounds exhibit potent antifungal and antibacterial activities. For instance:
- Fungal Inhibition : Triazole derivatives have been evaluated for their antifungal efficacy against various strains. Results indicate that these compounds can significantly inhibit fungal growth compared to standard treatments .
- Bacterial Inhibition : The compound's antibacterial properties have also been assessed, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The potential anticancer effects of triazole derivatives are under investigation. Some studies suggest that these compounds may induce apoptosis in cancer cells by interfering with cellular signaling pathways or by acting as inhibitors of specific enzymes involved in tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity:
Case Studies
Several case studies have illustrated the effectiveness of triazole compounds in clinical settings:
- Gout Treatment : A study evaluated a series of triazole derivatives for their xanthine oxidase inhibitory activity. One derivative exhibited submicromolar potency, suggesting its potential as a therapeutic agent for gout management .
- Antifungal Therapy : Clinical trials involving triazole-based antifungal agents have shown promising results in treating resistant fungal infections, indicating the potential for this compound to be developed as a next-generation antifungal drug .
Q & A
Q. Table 1: Common Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, RT | 70–85% | 90–95% |
| Carboxamide coupling | EDC, HOBt, DMF, 60°C | 60–75% | 85–92% |
Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Triazole protons appear as singlets at δ 7.8–8.2 ppm. The phenylpropyl group shows multiplet peaks at δ 7.2–7.4 ppm (aromatic) and δ 2.6–3.1 ppm (CH₂ groups) .
- ¹³C NMR : The carboxamide carbonyl resonates at δ 165–170 ppm .
Q. Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 325.15 for C₁₅H₁₆N₄O) .
Q. Infrared Spectroscopy (IR) :
- Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:
- Orthogonal assays : Validate anticancer activity using both MTT (cell viability) and apoptosis assays (e.g., Annexin V staining) .
- Structural verification : Confirm batch consistency via X-ray crystallography or HPLC-UV/MS .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are replicated across ≥3 independent experiments .
Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from differences in cell line passage numbers or serum concentrations in culture media .
What computational strategies predict the compound’s interactions with biological targets, and how can these predictions be validated experimentally?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Focus on hydrogen bonding with triazole NH and hydrophobic interactions with the phenylpropyl group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified targets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
What are the challenges in determining the crystal structure of this compound using X-ray diffraction, and how does SHELXL aid in refinement?
Answer:
Challenges :
Q. SHELXL Workflow :
Data scaling : Integrate diffraction data with HKL-2000.
Model building : Fit triazole and carboxamide moieties using OLEX2 .
Refinement : Apply anisotropic displacement parameters and restraints for disordered regions. Final R-factors < 0.05 are achievable .
Q. Table 2: Crystallographic Data Example
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution | 1.2 Å |
| Rwork/Rfree | 0.043/0.055 |
What experimental approaches elucidate the compound’s mechanism of action in cancer or microbial models?
Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- RNA Sequencing : Compare gene expression profiles (treated vs. untreated cells) to map pathways (e.g., PI3K/AKT) .
- Resistance Studies : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations .
Advanced Tip : Use CRISPR-Cas9 knockouts of putative targets to confirm functional relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
